molecular formula C23H17FN6O2 B612202 バリポデクト CAS No. 1238697-26-1

バリポデクト

カタログ番号: B612202
CAS番号: 1238697-26-1
分子量: 428.4 g/mol
InChIキー: KVHRYLNQDWXAGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

バリポデクト: は、ホスホジエステラーゼ10A(PDE10A)の強力で選択的な経口投与可能な阻害剤です。 他のホスホジエステラーゼに対して顕著な選択性を示すことから、科学研究、特に神経疾患の研究において貴重な化合物となっています .

科学的研究の応用

Balipodect has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the inhibition of phosphodiesterase 10A and its effects on cyclic nucleotide signaling pathways.

    Biology: Investigated for its role in modulating intracellular signaling and its potential therapeutic effects.

    Medicine: Explored as a potential treatment for neurological disorders such as schizophrenia and Huntington’s disease due to its ability to modulate neurotransmitter levels.

    Industry: Utilized in the development of new pharmacological agents targeting phosphodiesterase enzymes .

生化学分析

Biochemical Properties

Balipodect plays a critical role in biochemical reactions by inhibiting the enzyme phosphodiesterase 10A (PDE10A). PDE10A is responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling pathways. By inhibiting PDE10A, Balipodect increases the levels of cAMP and cGMP within cells, thereby enhancing the signaling pathways mediated by these cyclic nucleotides . This inhibition is highly selective, with Balipodect showing over 15,000-fold selectivity for PDE10A compared to other phosphodiesterases .

Cellular Effects

Balipodect exerts significant effects on various types of cells and cellular processes. In neuronal cells, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By increasing the levels of cAMP and cGMP, Balipodect enhances the phosphorylation of key substrates of cAMP-dependent and cGMP-dependent protein kinases . This modulation of signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting neuronal activity and behavior .

Molecular Mechanism

The molecular mechanism of Balipodect involves its binding to and inhibition of PDE10A. By inhibiting this enzyme, Balipodect prevents the hydrolysis of cAMP and cGMP, leading to increased levels of these cyclic nucleotides within cells . This elevation in cAMP and cGMP levels enhances the activation of protein kinases that are dependent on these cyclic nucleotides, resulting in the phosphorylation of various target proteins . These phosphorylation events can alter the activity of enzymes, transcription factors, and other proteins, thereby modulating cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Balipodect have been observed to change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies . Over time, Balipodect continues to elevate the levels of cAMP and cGMP, leading to prolonged activation of cyclic nucleotide-dependent signaling pathways . Long-term studies have shown that Balipodect can maintain its effects on cellular function without significant degradation or loss of activity .

Dosage Effects in Animal Models

The effects of Balipodect vary with different dosages in animal models. At lower doses, Balipodect effectively increases the levels of cAMP and cGMP and modulates neuronal activity without causing significant adverse effects . At higher doses, some toxic or adverse effects have been observed, including a weak cataleptic response . These findings suggest that there is a threshold for the beneficial effects of Balipodect, beyond which adverse effects may occur.

Metabolic Pathways

Balipodect is involved in metabolic pathways that regulate the levels of cAMP and cGMP within cells. By inhibiting PDE10A, Balipodect prevents the breakdown of these cyclic nucleotides, leading to their accumulation and enhanced signaling . This modulation of metabolic pathways can affect the overall metabolic flux and levels of metabolites within cells, influencing cellular function and behavior .

Transport and Distribution

Within cells and tissues, Balipodect is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to have high brain penetration, which is crucial for its effects on neuronal function . Balipodect’s distribution within the brain allows it to effectively modulate signaling pathways that are important for neuropsychiatric disorders .

Subcellular Localization

Balipodect’s subcellular localization is primarily within the cytoplasm, where it interacts with PDE10A and other target proteins . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to PDE10A to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing Balipodect to specific cellular compartments or organelles.

準備方法

合成ルートと反応条件: : バリポデクトは、コア構造の形成に続く特定の官能基の導入を含む一連の化学反応によって合成されます。合成ルートは通常、以下を含みます。

工業生産方法: : バリポデクトの工業生産には、収率と純度を高くするために最適化された反応条件を使用した大規模合成が含まれます。プロセスには以下が含まれます。

化学反応の分析

反応の種類: : バリポデクトは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

    酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。

    置換: ハロゲン化合物の使用と適切な触媒

主な生成物: : これらの反応から生成される主な生成物には、最終的なバリポデクト化合物を得るためにさらに処理されるさまざまな中間体があります .

科学研究への応用

バリポデクトは、以下を含む科学研究において幅広い用途があります。

    化学: ホスホジエステラーゼ10Aの阻害とその環状ヌクレオチドシグナル伝達経路への影響を研究するためのツールとして使用されます。

    生物学: 細胞内シグナル伝達の調節と潜在的な治療効果における役割について調査されています。

    医学: 神経伝達物質レベルを調節する能力から、統合失調症やハンチントン病などの神経疾患の潜在的な治療法として探求されています。

    産業: ホスホジエステラーゼ酵素を標的とする新しい薬理学的な薬剤の開発に使用されています .

作用機序

バリポデクトは、環状アデノシン一リン酸(cAMP)と環状グアノシン一リン酸(cGMP)の分解を担う酵素であるホスホジエステラーゼ10Aを選択的に阻害することにより、その効果を発揮します。この酵素を阻害することにより、バリポデクトはこれらの環状ヌクレオチドのレベルを上昇させ、cAMPおよびcGMP依存性経路を介したシグナル伝達の強化につながります。 この細胞内シグナル伝達の調節は、神経疾患における治療効果に貢献すると考えられています .

類似化合物との比較

類似化合物

バリポデクトの独自性: : バリポデクトは、ホスホジエステラーゼ10Aに対する高い選択性を示すため、この酵素の神経プロセスにおける特定の役割を研究するのに特に役立ちます。 血液脳関門を通過する能力と良好な薬物動態特性により、研究ツールおよび潜在的な治療薬としての価値がさらに高まっています .

特性

IUPAC Name

1-(2-fluoro-4-pyrazol-1-ylphenyl)-5-methoxy-3-(2-phenylpyrazol-3-yl)pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN6O2/c1-32-21-15-29(19-9-8-17(14-18(19)24)28-13-5-11-25-28)27-22(23(21)31)20-10-12-26-30(20)16-6-3-2-4-7-16/h2-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHRYLNQDWXAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C(C1=O)C2=CC=NN2C3=CC=CC=C3)C4=C(C=C(C=C4)N5C=CC=N5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238697-26-1
Record name Balipodect [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1238697261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balipodect
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14774
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BALIPODECT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6650W303H0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of 1-(2-fluoro-4-iodophenyl)-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (4.88 g, 10 mmol), pyrazole (0.681 g, 10 mmol), Cu2O (0.143 g, 1 mmol), salicylaldoxime (0.549 g, 4 mmol), and Cs2CO3 (6.52 g, 20 mmol) in CH3CN (100 mL) was refluxed for 5 h under Ar atmosphere. After cooling to room temperature, the reaction mixture was poured into water and extracted with AcOEt. The extract was washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography eluting with hexane/THF (1/2) and recrystallized from EtOH/H2O to give the title compound (1.90 g, 44% yield) as a pale yellow powder: mp 214-216° C.; 1H NMR (300 MHz, CDCl3) δ ppm 3.92 (3H, s), 6.44 (1H, t, J=9.0 Hz), 6.53 (1H, dd, J=1.9, 2.3 Hz), 7.30 (1H, ddd, J=1.1, 2.3, 9.0 Hz), 7.34 (1H, d, J=1.9 Hz), 7.37-7.48 (5H, m), 7.61 (1H, dd, J=2.3, 12.4 Hz), 7.76 (1H, d, J=1.9 Hz), 7.79 (1H, d, J=1.9 Hz), 7.82 (1H, d, J=2.3 Hz), 7.92 (1H, d, J=2.3 Hz). LC-MS (ESI) m/z 429 [M+H]+. Anal. Calcd for C23H17FN6O2: C, 64.48; H, 4.00; N, 19.62. Found: C, 64.41; H, 4.00; N, 19.54.
Name
1-(2-fluoro-4-iodophenyl)-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
0.681 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
0.143 g
Type
reactant
Reaction Step One
Name
salicylaldoxime
Quantity
0.549 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
6.52 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
44%
Customer
Q & A

Q1: What is the primary mechanism of action of TAK-063?

A1: TAK-063 exerts its therapeutic effects by selectively inhibiting PDE10A. [, ] This enzyme is primarily found in medium spiny neurons (MSNs) within the striatum, a brain region crucial for motor control, cognition, and reward processing. [, , ]

Q2: How does PDE10A inhibition impact intracellular signaling pathways?

A2: PDE10A typically degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important secondary messengers involved in various cellular processes. By inhibiting PDE10A, TAK-063 increases the levels of both cAMP and cGMP within MSNs. [, , , ] This elevation in cyclic nucleotides activates downstream signaling cascades, including cAMP- and cGMP-dependent protein kinases, impacting neuronal activity and gene expression. [, , , ]

Q3: Does TAK-063 differentiate between the direct and indirect pathways of MSNs?

A3: While TAK-063 activates both direct and indirect pathways of MSNs, it demonstrates a balanced activation profile due to its faster off-rate property. [, , ] This characteristic potentially contributes to its therapeutic efficacy and favorable safety profile compared to other PDE10A inhibitors. [, , ]

Q4: What is the molecular formula and weight of TAK-063?

A4: The molecular formula of TAK-063 is C24H19FN6O2 and its molecular weight is 442.45 g/mol. []

Q5: Is there any information available regarding spectroscopic data for TAK-063?

A5: While the provided research articles don't delve into detailed spectroscopic data, [3H]TAK-063 and [14C]TAK-063 have been used as radioligands in autoradiography (ARG) studies to visualize its distribution and binding within the brain. [, ]

Q6: How did researchers optimize the structure of TAK-063 for potency and selectivity?

A6: The development of TAK-063 involved extensive structure-based drug design (SBDD) utilizing X-ray crystallography data of PDE10A in complex with lead compounds. [] Through iterative cycles of synthesis and biological evaluation, researchers identified structural modifications that enhanced PDE10A inhibitory activity and minimized off-target effects. []

Q7: What is the pharmacokinetic profile of TAK-063?

A8: TAK-063 exhibits favorable pharmacokinetics, including good oral bioavailability, brain penetration, and a suitable half-life. [, , ] Studies in rodents and dogs demonstrated that TAK-063 reaches peak concentrations in plasma within a few hours after oral administration and is primarily metabolized by CYP2C8 and CYP3A4/5 enzymes. []

Q8: Has TAK-063 occupancy of PDE10A in the brain been measured?

A9: Yes, positron emission tomography (PET) studies in nonhuman primates, using the radioligand [11C]T-773, demonstrated dose-dependent occupancy of striatal PDE10A by TAK-063. []

Q9: What preclinical models have been used to evaluate the efficacy of TAK-063?

A10: Researchers have employed various rodent models to assess the therapeutic potential of TAK-063. For example, its antipsychotic-like effects were evaluated in MK-801-induced hyperlocomotion and prepulse inhibition (PPI) deficit models, [, , ] while its impact on cognitive function was explored using object recognition, Y-maze, and radial arm maze tasks. []

Q10: Has TAK-063 shown efficacy in preclinical models of Huntington's disease?

A11: Yes, studies in the R6/2 mouse model of Huntington's disease demonstrated that TAK-063 treatment protected against striatal neurodegeneration, reduced seizure frequency, and improved motor and cognitive deficits. []

Q11: Has TAK-063 been evaluated in clinical trials?

A12: Yes, TAK-063 has undergone Phase 1 clinical trials in healthy volunteers and individuals with stable schizophrenia. [, , , ] These trials primarily focused on assessing the safety, tolerability, pharmacokinetics, and pharmacodynamics of the drug. [, ]

Q12: Are there any ongoing or planned Phase 2/3 clinical trials for TAK-063?

A13: While the provided research articles mention a completed Phase 2 trial, they don't provide specific details on its design or outcome. [, , ] Further research is needed to determine the clinical efficacy and safety of TAK-063 in schizophrenia and other potential indications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。